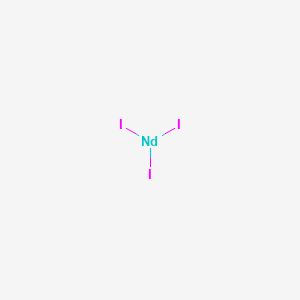

Neodymium triiodide

Overview

Description

Neodymium (III) iodide is an inorganic salt of iodine and neodymium with the formula NdI3 . Neodymium uses the +3 oxidation state in the compound . The anhydrous compound is a green powdery solid at room temperature .

Synthesis Analysis

Neodymium triiodide can be prepared by heating neodymium and iodine in an inert atmosphere . It can also be prepared by the reaction of neodymium (III) oxide and hydroiodic acid to make a hydrate . The anhydrate can then be obtained by heating the nonahydrate with ammonium iodide .

Molecular Structure Analysis

Neodymium (III) iodide forms green, water-soluble hygroscopic crystals . It forms a nonahydrate crystal NdI3.9H2O – belongs to the orthorhombic crystal system, space group Pmmn, lattice constants a = 1.16604 nm, b = 0.80103 nm, c = 0.89702 nm, Z = 4 .

Chemical Reactions Analysis

Neodymium triiodide was isolated in the ionic form [NdI2(THF)5]+[NdI4(THF)2]– . Its structure and the structure of CpTmI2(THF)3 were established by X-ray diffraction analysis .

Physical And Chemical Properties Analysis

Neodymium (III) iodide has a molar mass of 524.96 g/mol . It has a melting point of 784°C . It forms a nonahydrate crystal NdI3.9H2O .

Scientific Research Applications

Molecular Structure Analysis : NdI3 has been studied for its molecular structure using techniques like electron diffraction, revealing its D3h symmetry and equilibrium internuclear distance (Y. Ezhov, S. A. Komarov, V. G. Sevast’yanov, 2000).

Heterometallic Compound Formation : Research indicates that NdI3 reacts with Group 12 metal iodides to form heterometallic compounds. These compounds are of interest due to their structure and potential applications in creating lanthanide-doped iodide matrixes (Louise Huebner, A. Kornienko, T. Emge, J. Brennan, 2004).

Luminescence Studies : Nd-doped fluoroindogallate glasses show high relative thermal sensitivities, making them suitable as luminescent non-contact thermometers. This application leverages the luminescent properties of neodymium (L. Nunes, Adelmo S. Souza, L. Carlos, Oscar L. Malta, 2017).

Polymerization Initiators : NdI3-based complexes have been used as efficient initiators for the ring-opening polymerization of lactide, demonstrating their utility in the field of polymer chemistry (A. Buchard, Rachel H. Platel, Audrey Auffrant, X. Goff, P. Floch, Charlotte K. Williams, 2010).

Rare Earth Element Recycling : Studies on the recycling potential of neodymium, particularly from computer hard disk drives, highlight the importance of NdI3 in sustainable technology and resource management (B. Sprecher, Y. Xiao, A. Walton, J. Speight, R. Harris, R. Kleijn, G. Visser, G. Kramer, 2014).

Sublimation and Thermochemistry : The sublimation properties and thermochemistry of neodymium triiodides have been studied, providing insights into the physical properties of this compound under different conditions (V. Motalov, A. M. Dunaev, L. S. Kudin, M. Butman, K. Krämer, 2020).

Synthesis of Organosilicon Compounds : Research has been conducted on the reactivity of NdI2 (a related compound) with organosilicon halides, demonstrating its potential in the synthesis of various organosilicon compounds (T. V. Balashova, Dmitry M. Kusyaev, T. I. Kulikova, O. Kuznetsova, F. Edelmann, Stephan Giessmann, S. Blaurock, M. N. Bochkarev, 2007).

Safety and Hazards

Neodymium magnets, which are made from Neodymium, are the strongest permanent magnets and therefore pose a greater risk when handled . Consequently, the relevant safety precautions must be taken when coming into contact with neodymium magnets, with particular attention needed to the large neodymium magnets .

Future Directions

Mechanism of Action

Target of Action

Neodymium(III) iodide, also known as Neodymium triiodide, is an inorganic salt of iodine and neodymium

Mode of Action

Neodymium(III) iodide is characterized by the +3 oxidation state of neodymium . The exact mode of action of this compound is not well understood, and it may vary depending on the specific context or application. In general, the interaction of inorganic compounds with biological systems can involve various mechanisms, such as redox reactions, coordination to proteins, or interference with metal ion homeostasis.

Biochemical Pathways

Iodine plays a vital role in human, plant, and animal life . It’s involved in the biosynthesis of thyroid hormones, which are crucial for normal growth, development, and metabolism . Any impact on iodine metabolism could potentially affect these processes.

Result of Action

It’s known that iodine is essential for the biosynthesis of thyroid hormones, which have widespread effects on the body, including growth, development, and metabolism . Any disruption of iodine homeostasis could potentially have wide-ranging effects.

Action Environment

The action, efficacy, and stability of Neodymium(III) iodide can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other ions or molecules. For instance, the compound is a green, water-soluble, hygroscopic crystal , suggesting that it could be sensitive to moisture.

properties

IUPAC Name |

triiodoneodymium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3HI.Nd/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSXWSAKLYQPQE-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[Nd](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NdI3, I3Nd | |

| Record name | neodymium(III) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Neodymium(III)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065642 | |

| Record name | Neodymium iodide (NdI3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light green beads; [MSDSonline] | |

| Record name | Neodymium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Neodymium triiodide | |

CAS RN |

13813-24-6 | |

| Record name | Neodymium iodide (NdI3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13813-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neodymium iodide (NdI3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013813246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium iodide (NdI3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium iodide (NdI3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodymium triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)

![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)

![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)

![1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)